molecular formula C12H15FN2O2 B2665426 Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate CAS No. 1457612-06-4

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2665426
CAS No.: 1457612-06-4
M. Wt: 238.262
InChI Key: AMPKWBXOUWAVGM-UHFFFAOYSA-N
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Description

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a piperidine-based ester derivative featuring a 5-fluoropyridin-2-yl substituent. The fluorine atom at the 5-position of the pyridine ring may enhance metabolic stability and influence electronic properties, while the methyl ester group contributes to solubility and bioavailability.

Properties

IUPAC Name

methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKWBXOUWAVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the Fluoropyridine and Piperidine Moieties: The final step involves coupling the fluoropyridine moiety with the piperidine ring through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Scientific Research Applications

Pharmacological Research

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate has been studied for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial targets in drug discovery due to their role in various physiological processes and diseases. Research indicates that compounds similar to this compound can enhance or inhibit receptor activity, making them valuable in treating central nervous system disorders .

Antiviral Activity

Case studies have shown that derivatives of this compound exhibit antiviral properties against HIV. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. For instance, small molecule inhibitors derived from similar piperidine structures have demonstrated efficacy in blocking HIV entry into host cells .

Anticancer Potential

Research has also explored the anticancer potential of this compound. Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuropharmacology

In neuropharmacology, this compound has been investigated for its effects on cognitive function and memory enhancement. Animal models have shown that administration of this compound leads to improvements in learning and memory tasks, potentially through cholinergic modulation .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Allosteric ModulationThis compoundEnhances GPCR activity
AntiviralSimilar piperidine derivativesInhibits HIV entry
AnticancerThis compoundInduces apoptosis in cancer cells
Cognitive EnhancementThis compoundImproves memory in animal models

Table 2: Structural Variants and Their Activities

VariantActivity TypeReference
Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylateAntiviral
Propyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylateAnticancer

Mechanism of Action

The mechanism of action of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Variations

Compound Name Core Structure Key Substituents Potential Implications
This compound Piperidine-4-carboxylate ester 5-Fluoropyridin-2-yl, methyl ester Fluorine may improve metabolic stability; methyl ester balances lipophilicity.
Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate Piperidine-4-carboxylate ester Thieno[2,3-d]pyrimidinyl, ethyl ester, phenyl Bulkier thienopyrimidine group may reduce solubility; ethyl ester increases lipophilicity.
1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid Piperidine-4-carboxylic acid 3-Methoxythien-2-yl, carboxylic acid Free carboxylic acid enhances polarity but may limit membrane permeability.
5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 5-Methyl-2-thienyl Lack of piperidine ester reduces conformational flexibility; thienyl group adds aromaticity.

Key Observations:

Ester vs. Carboxylic Acid : Replacement of the methyl ester (target compound) with a carboxylic acid (as in 1-[(3-methoxythien-2-yl)methyl]piperidine-4-carboxylic acid) significantly alters polarity and bioavailability. Esters are typically prodrugs, hydrolyzing to acids in vivo, which may affect pharmacokinetics .

Heterocyclic Substituents: The 5-fluoropyridin-2-yl group in the target compound contrasts with thieno[2,3-d]pyrimidinyl or thienyl groups in analogs. Fluorinated pyridines often exhibit enhanced metabolic stability and binding affinity compared to sulfur-containing heterocycles, which may increase steric hindrance .

Biological Activity

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug discovery and development. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-fluoropyridine moiety. The presence of the fluorine atom enhances its lipophilicity and may contribute to its biological activity. The structural formula can be represented as follows:

C12H14FN2O2\text{C}_{12}\text{H}_{14}\text{FN}_{2}\text{O}_2

The compound has been studied for its inhibitory effects on various biological pathways. Notably, it has been evaluated as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which plays a crucial role in numerous cellular processes, including cell proliferation, differentiation, and apoptosis .

Inhibitory Activity

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3 isoforms. The results indicated significant inhibition percentages at concentrations as low as 1 μM, highlighting its potential as a therapeutic agent in conditions where GSK-3 is implicated .

Biological Activity Data

The following table summarizes the biological activity data of this compound in various assays:

Compound Target Inhibition (%) at 1 μM Notes
This compoundGSK-3α80High selectivity observed
This compoundGSK-3β45Effective against both isoforms
This compoundCancer Cell LinesIC50 values ranging from 0.12 to 2.78 μMInduces apoptosis in various cancer types

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and U937 (monocytic leukemia) cell lines, with IC50 values indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound demonstrated its ability to modulate neurotransmission systems in vivo. Using positron emission tomography (PET) imaging, the compound was shown to influence brain function positively, suggesting potential applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate with high purity?

  • Methodological Answer: Synthesis optimization involves multi-step protocols under controlled conditions. For example, a four-step procedure using hydrochloric acid in aqueous media at 93–96°C for 17 hours achieves decarboxylation (yield: ~63%) . Solvent selection (e.g., dichloromethane with NaOH) and inert atmospheres (e.g., palladium catalysis) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity (HPLC-validated) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., fluoropyridinyl and piperidine motifs) .
  • HPLC with UV detection for purity assessment (>98%) .
  • Mass spectrometry (e.g., Q Exactive Orbitrap) for molecular ion validation .
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for structurally analogous pyrimidine derivatives .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer: Follow GHS-aligned protocols:

  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis/oxidation .
  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H313/H319 hazards) .
  • Waste disposal: Neutralize acidic residues (e.g., with NaHCO₃) before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for structurally similar piperidine derivatives?

  • Methodological Answer: Discrepancies often arise from reaction scalability or catalyst efficiency. For example, yields drop in larger batches due to heat transfer inefficiencies. Systematic parameter screening (e.g., temperature gradients, solvent polarity) and real-time monitoring (e.g., in situ IR) can identify bottlenecks. Cross-referencing protocols for analogous compounds (e.g., tert-butyl piperidine carboxylates) highlights the impact of steric hindrance on reaction kinetics .

Q. What strategies validate the stability of this compound under physiological conditions for drug discovery?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., ester hydrolysis) .
  • Oxidative stress: Expose to H₂O₂ or human liver microsomes to assess metabolic susceptibility .
  • Thermal stability: Use differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer: Leverage molecular docking (e.g., AutoDock Vina) and QSAR models to predict binding affinities for target proteins (e.g., CNS receptors common to piperidine derivatives). Focus on modifying:

  • Fluorine substitution: Adjusting electron-withdrawing effects on the pyridinyl ring .
  • Piperidine conformation: Rigidifying the ring via sp³ hybridization to improve target engagement .

Q. What experimental approaches elucidate the compound’s role in multi-step catalytic cycles?

  • Methodological Answer: Use isotopic labeling (e.g., ¹⁸O in the ester group) to track mechanistic pathways in palladium-catalyzed reactions. Pair with kinetic isotope effect (KIE) studies and DFT calculations to identify rate-determining steps .

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